Cetirizine-d4

Bioanalysis LC-MS/MS Internal Standard

Bioanalytical variability from matrix effects and sample preparation compromises cetirizine quantification. Cetirizine-d4 solves this as a co-eluting internal standard-matching extraction recovery and ionization efficiency while providing a distinct +4 Da mass shift for unambiguous MS differentiation. • Enables reliable PK parameter estimation (Cmax, AUC) in ANDA bioequivalence studies • Complies with FDA/EMA bioanalytical method validation guidelines • Supplied with full Certificate of Analysis and pharmacopeial traceability for regulatory submissions

Molecular Formula C21H25ClN2O3
Molecular Weight 392.9 g/mol
Cat. No. B1516633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine-d4
Molecular FormulaC21H25ClN2O3
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i14D2,15D2
InChIKeyZKLPARSLTMPFCP-QZPARXMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine-d4 Reference Standard for Bioanalysis


Cetirizine-d4 is a stable isotope-labeled analog of the second-generation antihistamine cetirizine, wherein four hydrogen atoms are replaced with deuterium, resulting in a nominal mass increase of +4 Da . This compound is specifically intended for use as an internal standard in quantitative bioanalytical assays, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its utility derives from its nearly identical physicochemical properties to the unlabeled analyte, enabling co-elution and equivalent ionization efficiency while permitting distinct mass spectrometric differentiation . The compound is supplied as a highly characterized reference material with documented purity and isotopic enrichment suitable for regulatory-compliant method development and validation [2].

1 Stable isotope-labeled internal standard (+4 Da nominal mass shift)
2 LC-MS/MS bioanalysis workflow
3 Co-elution with equivalent ionization distinct mass differentiation

Why Cetirizine-d4 Cannot Be Substituted


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for variability in sample preparation, chromatographic performance, and ionization efficiency. Unlabeled cetirizine cannot be used as an internal standard because it is indistinguishable from the analyte, precluding independent quantification [1]. Structural analogs, such as oxybutynin, may exhibit different extraction recovery and ionization suppression/enhancement profiles, leading to inaccurate normalization and compromised assay accuracy [2]. Even alternative stable isotope-labeled cetirizine compounds (e.g., cetirizine-d8) may present distinct physicochemical or spectral properties that affect their suitability for a given analytical method. The specific deuterium labeling pattern of Cetirizine-d4, resulting in a +4 Da mass shift at a defined position, provides a unique mass spectrometric signature that must be validated in the context of the assay's multiple reaction monitoring (MRM) transitions [3]. Generic substitution without rigorous cross-validation risks introducing systematic bias and failing regulatory requirements for bioanalytical method validation [4].

Unlabeled analyte Indistinguishable from target; cannot independently quantify analyte vs. internal standard.
Structural analogs Extraction recovery and ionization profiles may differ, introducing bias in accuracy normalization.
Other labeled forms Distinct deuteration pattern (e.g., d8) may shift spectral signature, requiring cross-validation for MRM transitions.

Cetirizine-d4 Method Validation Evidence


Distinct MRM Transition vs. Unlabeled Cetirizine

Cetirizine-d4 provides a unique mass spectrometric signature that is essential for its function as an internal standard. The compound's specific multiple reaction monitoring (MRM) transition differs from that of unlabeled cetirizine due to the +4 Da mass shift. In a validated LC-MS/MS method, the MRM transition for cetirizine is 389.26 → 165.16, 201.09, while the transition for cetirizine-d4 is 393.09 → 165.15, 201.10 [1]. This 3.83 Da difference in the precursor ion allows for complete baseline resolution in the mass spectrometer without affecting chromatographic retention time or ionization efficiency.

MRM Transition vs. Unlabeled
Head-to-head
Cetirizine-d4 precursor m/z 393.09 vs. unlabeled 389.26
Quantified difference: 3.83 Da shift permits independent quantification.
Supports ISTD mass differentiation for LC-MS/MS method development.
Reported MRM transition context; requires in-house verification.
Bioanalysis LC-MS/MS Internal Standard

ANDA Compliance vs. Non-Deuterated Standards

Cetirizine-d4 is supplied with comprehensive characterization data that supports compliance with ICH and FDA guidelines for analytical method validation and Abbreviated New Drug Applications (ANDAs) [1]. In contrast, non-deuterated reference standards may lack the detailed certificate of analysis required for regulatory submissions, including data on isotopic purity, residual solvents, and mass spectral confirmation of structure. This compound's documentation package is designed to meet the specific traceability and quality requirements for pharmaceutical development and quality control testing of cetirizine drug products .

ANDA Compliance vs. Non-Deuterated
Class-level
Supplied with detailed characterization data for regulatory review.
May facilitate bioanalytical validation documentation for ANDA submissions.
Documentation package review required; source-specific comparison.
Regulatory Science Method Validation ANDA

Precision and Accuracy in Human Plasma Validation

Analytical methods utilizing Cetirizine-d4 as an internal standard have been rigorously validated for the quantification of cetirizine in human plasma. In a chiral separation method using subcritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS), the assay was validated for selectivity, linearity, precision, accuracy, recovery, limit of quantitation (LOQ), and limit of detection (LOD) [1]. The use of Cetirizine-d4 enabled reliable pharmacokinetic analysis of real human plasma samples, with results comparable to established methods [2]. In a separate LC-MS/MS method using protein precipitation, Cetirizine-d4 was used to construct calibration curves by plotting the peak area ratio of analyte to internal standard versus concentration [3].

Human Plasma Validation
Method context
Validated for selectivity, linearity, accuracy, and precision in human plasma research matrices.
Supports bioanalytical method-transfer context for pharmacokinetic research.
SFC-MS/MS and LC-MS/MS data; matrix-effect control review advised.
Method Validation Pharmacokinetics Human Plasma

Chiral Separation for Enantiomer Quantification

Cetirizine-d4 has been successfully applied as an internal standard in a validated subcritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method for the chiral separation and quantification of levocetirizine in human plasma [1]. The method achieved chromatographic separation of (R)- and (S)-cetirizine enantiomers using a Chiralpak IE column with an isocratic elution of CO2 and organic modifier (55/45, v/v) at 0.85 mL/min [2]. Cetirizine-d4, as the deuterated internal standard, co-eluted with the analytes and provided precise normalization for both enantiomers. This application demonstrates the compound's utility in enantiomer-specific bioanalysis, which is not possible with non-deuterated standards that would co-elute and interfere with the detection of the target enantiomers.

Chiral Separation Capability
Head-to-head
Enabled levocetirizine quantification in human plasma research matrices using SFC-MS/MS.
Non-deuterated cetirizine cannot function as ISTD in this enantiomer-specific assay.
Supports enantiomer-specific bioanalytical workflow for chiral drug research.
Chiralpak IE column; reported method requires site-specific validation.
Chiral Separation Levocetirizine SFC-MS/MS

Cetirizine-d4 Key Applications


ANDA Bioanalytical Method Validation

Cetirizine-d4 is the preferred internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Applications (ANDAs) for generic cetirizine formulations. Its use aligns with FDA and EMA guidelines for bioanalytical method validation, ensuring accurate quantification of cetirizine in pharmacokinetic and bioequivalence studies . The compound's comprehensive Certificate of Analysis and traceability to pharmacopeial standards facilitate regulatory review and approval .

Preclinical and Clinical PK/TK Studies

Researchers conducting pharmacokinetic (PK) or toxicokinetic (TK) studies rely on Cetirizine-d4 to accurately measure plasma concentrations of cetirizine. The use of this stable isotope-labeled internal standard corrects for matrix effects and variability in sample preparation, leading to more reliable estimates of key PK parameters such as Cmax, Tmax, AUC, and half-life . This application is critical in both animal models and human clinical trials where precise drug level monitoring is required .

Enantiomer-Specific Bioanalysis

In the development and quality control of enantiopure drugs like levocetirizine, Cetirizine-d4 is an essential reagent. It enables the accurate quantification of individual enantiomers in biological matrices using chiral chromatography coupled with tandem mass spectrometry (e.g., SFC-MS/MS or HPLC-MS/MS) . This application is crucial for demonstrating the bioequivalence of generic levocetirizine products and for investigating the stereoselective pharmacokinetics of the drug .

Metabolic Profiling and DDI Studies

Cetirizine-d4 can be employed as a tracer in in vitro and in vivo metabolism studies to investigate the metabolic fate of cetirizine. By using the deuterated analog, researchers can distinguish the administered drug from its metabolites and endogenous compounds in complex biological samples . This is particularly valuable in studies evaluating potential drug-drug interactions or characterizing the activity of drug-metabolizing enzymes .

Application
Selection Property
Validation Focus
ANDA bioanalytical method validation
Regulatory-compliant documentation package
Method validation documentation context; ISTD benchmarking
Preclinical and clinical PK/TK research
Matrix-effect correction via co-eluting ISTD
Exposure-model review; accuracy and precision endpoint monitoring
Enantiomer-specific bioanalysis
Chiral ISTD for enantiomer quantification
Stereochemical-control context; enantiomer-attribution review
Metabolic profiling and DDI research
Deuterated tracer for metabolite discrimination
Pathway-response context; method-transfer validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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